2,8-Diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
2,9-Diazaspiro[5.5]undecan-3-one: Similar in structure but with different substitution patterns.
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with potential medicinal applications.
1,3-Dioxaspiro[5.5]undecane: Contains oxygen atoms in the spirocyclic framework.
Uniqueness
2,8-Diazaspiro[5.5]undecan-3-one is unique due to its specific nitrogen positioning within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C9H16N2O/c12-8-2-4-9(7-11-8)3-1-5-10-6-9/h10H,1-7H2,(H,11,12) |
InChI Key |
UHCNRACOOIGVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)NC2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.